N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide
Overview
Description
“N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide” is a chemical compound with the molecular formula C24H23F3N4O2 . It is a complex organic compound that is part of the piperidines class .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring attached to a pyridine ring via a carbonyl group . The pyridine ring is further substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 456.461, and a mono-isotopic mass of 456.17731 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Antifungal Activity
A study by Wu et al. (2012) explored the antifungal properties of a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. These compounds demonstrated moderate antifungal activities against various phytopathogenic fungi, with some showing significant inhibition activities.
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally related to N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide as a potent inhibitor of Glycine Transporter 1 (GlyT1) (Yamamoto et al., 2016). This inhibition is crucial for certain neurological functions and disorders.
Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) discussed the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are structurally similar to the chemical (Thalji et al., 2013). These compounds showed promise in various disease models due to their effect on serum biomarkers.
Receptor Antagonism in Migraine
Hay et al. (2006) focused on a compound related to N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, which acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. This property is significant for alleviating migraine symptoms (Hay et al., 2006).
Anticonvulsant Properties
Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, including compounds structurally similar to the chemical in focus. These studies contribute to understanding their anticonvulsant properties (Kubicki et al., 2000).
Metabolism in Cancer Treatment
Gong et al. (2010) researched the metabolism of Flumatinib, a tyrosine kinase inhibitor with structural similarities, in chronic myelogenous leukemia patients. This research provides insights into its metabolic pathways in humans (Gong et al., 2010).
Topoisomerase II Inhibition
Wentland et al. (1993) investigated compounds like N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide for their interaction with mammalian topoisomerase II, crucial in understanding their potential as cancer treatments (Wentland et al., 1993).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
5-HT1A Receptor Antagonism
Craven et al. (1994) studied the effects of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635), a compound similar to N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, on 5-HT1A receptors. This research aids in understanding the neurological effects of these compounds (Craven et al., 1994).
Mannich Reaction in Synthesis
Dotsenko et al. (2012) presented the first example of aminomethylation involving 2-thioxonicotinamide derivative in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrating the utility of the Mannich reaction in synthesizing complex molecules like N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (Dotsenko et al., 2012).
Non-Aqueous Electrophoresis Studies
Ye et al. (2012) developed a non-aqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally related to N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide. This method aids in quality control and analysis of these compounds (Ye et al., 2012).
Inhibition of NF-kappaB and AP-1 Gene Expression
Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, similar to the chemical , for its inhibitory effects on NF-kappaB and AP-1 gene expression. This study provides insights into the therapeutic potential of these compounds in various diseases (Palanki et al., 2000).
properties
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJHRYUGLRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648905 | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
CAS RN |
1196109-52-0 | |
Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-3845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-3845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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